(3-Chloro-6-methoxypyridin-2-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDZLRSZOVFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679868 | |
| Record name | (3-Chloro-6-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227490-30-3 | |
| Record name | (3-Chloro-6-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis typically begins with the preparation or procurement of 3-chloro-2-pyridinemethanol. This intermediate is crucial as it provides the pyridine core with the hydroxymethyl group at the 2-position and chloro substituent at the 3-position, allowing further functionalization at the 6-position.
- Synthesis of 3-chloro-2-pyridinemethanol can be achieved via selective chlorination of 2-pyridinemethanol or through substitution reactions on appropriately substituted pyridine derivatives.
- The hydroxymethyl group at position 2 is generally introduced by reduction of the corresponding aldehyde or via direct hydroxymethylation methods.
Introduction of the Methoxy Group at the 6-Position
The key step in preparing (3-Chloro-6-methoxypyridin-2-yl)methanol is the selective etherification at the 6-position of the pyridine ring.
- Etherification Reaction: The 3-chloro-2-pyridinemethanol undergoes nucleophilic substitution or etherification with methanol or a methoxy donor reagent.
- Reagents and Conditions: Common bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the hydroxyl group of the pyridinemethanol, facilitating nucleophilic attack on methylating agents like methyl iodide (CH3I) or dimethyl sulfate.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to enhance nucleophilicity and solubility.
- Temperature: Reactions are typically conducted at moderate temperatures (room temperature to 80 °C) to optimize yield and minimize side reactions.
Purification Techniques
Post-synthesis, purification is critical to isolate the target compound with high purity.
- Recrystallization: Commonly used for solid products, employing solvents such as ethanol or ethyl acetate.
- Column Chromatography: Silica gel chromatography with solvent systems like ethyl acetate/hexane is used to separate the product from impurities.
- Characterization: Purified compounds are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Alternative Synthetic Routes and Catalysis
While direct etherification is standard, alternative strategies have been reported in related pyridinylmethanol derivatives synthesis, which may be adapted for this compound:
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. | Faster reaction times, higher yield | Requires specialized equipment |
| Catalytic Methods with Bi(OTf)3 | Lewis acid catalysis to activate benzylic alcohol intermediates for substitution or rearrangement. | High selectivity and efficiency | May require careful control of conditions |
| One-Pot Multi-Component Reactions | Combining multiple reagents in a single vessel to streamline synthesis. | Simplifies procedure, reduces steps | Optimization needed for yield and selectivity |
These methods, while demonstrated on related pyridinylmethanol derivatives, provide insights into potential improvements or alternatives for the preparation of this compound.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Preparation of 3-chloro-2-pyridinemethanol | Chlorination/reduction steps | Obtain key intermediate | Purity critical for downstream steps |
| 2. Etherification at 6-position | Methanol or methylating agent + base (K2CO3, NaH), solvent (DMF, THF), 25–80 °C | Introduce methoxy group | Control temperature to minimize side reactions |
| 3. Purification | Recrystallization or silica gel chromatography | Isolate pure target compound | Confirm structure by spectroscopy |
Research Findings and Analytical Data
- The etherification step is sensitive to the choice of base and solvent, with potassium carbonate in DMF providing good yields and selectivity.
- Microwave-assisted methods have shown significant improvements in reaction time and yield in analogous systems, suggesting potential for adaptation.
- Lewis acid catalysis (e.g., Bi(OTf)3) can facilitate transformations involving pyridinylmethanols, potentially applicable to this compound for improved efficiency.
- Characterization data from analogous compounds show consistent NMR shifts for methoxy and hydroxymethyl substituents, confirming successful functionalization.
Chemical Reactions Analysis
(3-Chloro-6-methoxypyridin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyridines.
Scientific Research Applications
(3-Chloro-6-methoxypyridin-2-yl)methanol: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in various medical applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Chloro-6-methoxypyridin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyridine derivatives allows for tailored applications in drug discovery and organic synthesis. Below is a comparative analysis of (3-Chloro-6-methoxypyridin-2-yl)methanol with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Reactivity and Solubility: Chlorine vs. Methoxy: The electron-withdrawing Cl at position 3 in the target compound increases electrophilicity compared to (6-Methoxypyridin-2-yl)methanol, which lacks Cl . Phenylethoxy Group: The bulky phenylethoxy substituent in [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol enhances lipophilicity, making it suitable for hydrophobic environments in drug delivery .
Positional Isomerism: The 3-Cl, 6-OMe configuration in the target compound optimizes electronic balance for nucleophilic substitution reactions. In contrast, (5-Chloro-2-methoxypyridin-3-yl)methanol’s substituents (5-Cl, 2-OMe) may reduce ring activation due to unfavorable resonance effects .
Applications: Pharmaceutical Intermediates: The dichloro analog (3,6-Dichloro-5-methoxypyridin-2-yl)methanol is likely used in antiviral or antibacterial agents, leveraging dual Cl substituents for enhanced bioactivity . Material Science: (2-Chloro-5-methylpyridin-3-yl)methanol’s methyl group improves thermal stability, making it a candidate for polymer or ligand synthesis .
Biological Activity
(3-Chloro-6-methoxypyridin-2-yl)methanol is a pyridine derivative characterized by a chlorine atom at the 3-position and a methoxy group at the 6-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, which are often associated with its structural features. Pyridine derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, synthesizing findings from various studies.
The molecular formula of this compound is C₈H₈ClN₁O₂, with a molecular weight of approximately 185.61 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related pyridine compounds have demonstrated significant pharmacological effects. The following sections summarize key areas of biological activity relevant to this compound.
2. Anticancer Activity
Research indicates that certain pyridine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have been tested against various cancer types, showing IC₅₀ values that suggest significant anticancer potential. In a study involving multiple cell lines including MCF-7 and HCT-116, some derivatives displayed IC₅₀ values as low as 2.29 µM .
| Cell Line | IC₅₀ (µM) | Compound |
|---|---|---|
| MCF-7 | 12.41 | Compound C |
| HCT-116 | 2.29 | Compound D |
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyridine derivatives are well-documented, with several studies indicating their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. While specific data on this compound is sparse, its structural attributes may confer similar anti-inflammatory properties .
Case Studies
A few relevant case studies highlight the biological activities associated with pyridine derivatives:
- Antibacterial Study : A recent study evaluated a series of pyridine-based compounds for their antibacterial efficacy against resistant strains of Staphylococcus aureus. Compounds exhibiting chlorine substitutions showed enhanced activity compared to their non-chlorinated counterparts .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of various substituted pyridines on breast cancer cells, revealing that certain substitutions significantly improved efficacy against MCF-7 cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Chloro-6-methoxypyridin-2-yl)methanol, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of a chlorinated pyridine precursor with methoxy groups, followed by reduction of a carbonyl intermediate. For example, analogous pyridinylmethanol derivatives are synthesized using LiAlH4 reduction of ester or ketone precursors under anhydrous conditions . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures intermediate stability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). The hydroxymethyl group appears as a triplet near δ 4.5 ppm (coupled with adjacent CH2) .
- IR Spectroscopy : O-H stretch (~3200–3400 cm<sup>-1</sup>), C-O (methoxy) at ~1250 cm<sup>-1</sup>, and C-Cl at ~750 cm<sup>-1</sup> .
- Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 188.6 (calculated) with fragmentation patterns reflecting loss of Cl and methoxy groups .
Q. How should this compound be stored to maintain stability?
- Methodology : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation of the hydroxymethyl group. Avoid exposure to moisture, as hydrolysis of the methoxy group can occur .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for pyridinylmethanol derivatives?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement and ORTEP-3 for visualization . Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) dimers). For example, the hydroxymethyl group often forms O-H···N bonds with pyridinyl nitrogen, while methoxy groups participate in weaker C-H···O interactions . Conflicting reports may arise from solvent polymorphism; test crystallization in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents .
Q. What experimental design optimizes reaction yields when modifying substituents on the pyridine ring?
- Methodology :
- Design of Experiments (DoE) : Vary substituent positions (e.g., Cl at C3 vs. C5) and reaction parameters (temperature, solvent polarity) using a factorial design. For example, higher yields are observed in DMF at 80°C for electron-withdrawing substituents .
- Contradiction Analysis : Conflicting yield data may stem from steric hindrance (e.g., ortho-substitution) or competing side reactions (e.g., demethylation). Use LC-MS to track intermediates and byproducts .
Q. How do chloro and methoxy groups influence the compound’s bioactivity in drug discovery contexts?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., methoxy’s +M effect increases electron density on the pyridine ring, enhancing π-stacking with aromatic residues).
- Structure-Activity Relationship (SAR) : Compare with fluorinated analogs (e.g., ’s (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol). Chloro groups enhance lipophilicity (logP ~1.8), improving membrane permeability, while methoxy groups modulate metabolic stability .
Q. Can AI-driven synthesis planning predict novel derivatives of this compound?
- Methodology : Tools like PubChem’s AI-driven platform () propose synthetic routes for analogs (e.g., replacing Cl with Br or adding nitro groups). Validate predictions with retrosynthetic analysis and small-scale trials (1–5 mmol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
